
9-Fluorononanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluorononanal is an organic compound with the molecular formula C9H17FO. It is a fluorinated aldehyde, which means it contains a fluorine atom attached to a carbon chain that also includes an aldehyde group (-CHO). This compound is of interest in various fields of chemistry due to its unique properties imparted by the presence of the fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluorononanal typically involves the fluorination of nonanal, a nine-carbon aldehyde. One common method is the direct fluorination of nonanal using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination or side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can involve more sophisticated techniques such as electrochemical fluorination or the use of specialized fluorinating reagents. These methods ensure higher yields and purity of the final product. The choice of method depends on factors like cost, availability of reagents, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
9-Fluorononanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: 9-Fluorononanoic acid.
Reduction: 9-Fluorononan-1-ol.
Substitution: Compounds where the fluorine atom is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
9-Fluorononanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in studies involving enzyme-substrate interactions due to its unique fluorine atom.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mecanismo De Acción
The mechanism by which 9-Fluorononanal exerts its effects depends on the specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, often enhancing binding affinity or altering metabolic stability. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
Nonanal: The non-fluorinated analog of 9-Fluorononanal.
9-Fluorononan-1-ol: The reduced form of this compound.
9-Fluorononanoic acid: The oxidized form of this compound.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and altered electronic characteristics. These properties make it distinct from its non-fluorinated analogs and useful in various specialized applications.
Propiedades
Número CAS |
463-25-2 |
|---|---|
Fórmula molecular |
C9H17FO |
Peso molecular |
160.23 g/mol |
Nombre IUPAC |
9-fluorononanal |
InChI |
InChI=1S/C9H17FO/c10-8-6-4-2-1-3-5-7-9-11/h9H,1-8H2 |
Clave InChI |
APZWSYPCTAVSCA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCF)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


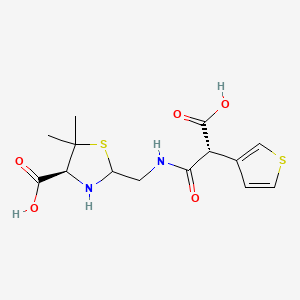
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
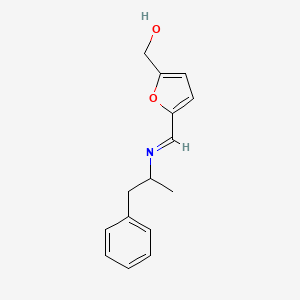
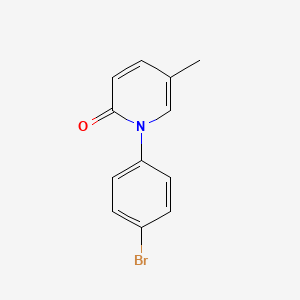

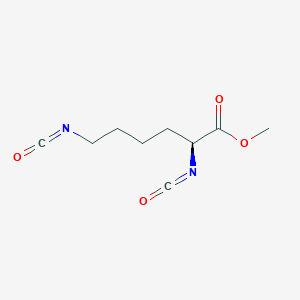
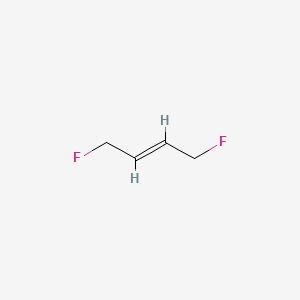
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
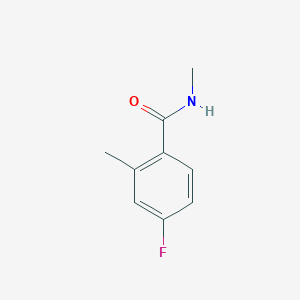
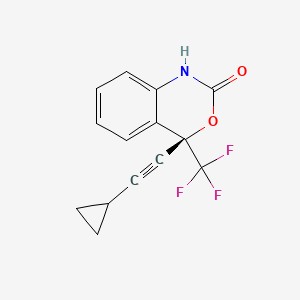


![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
